molecular formula C11H13NO2 B1339655 7,7-dimethyl-7,8-dihydroquinoline-2,5(1H,6H)-dione CAS No. 55119-00-1

7,7-dimethyl-7,8-dihydroquinoline-2,5(1H,6H)-dione

Cat. No. B1339655
CAS RN: 55119-00-1
M. Wt: 191.23 g/mol
InChI Key: SSJBKGDLBXMVBQ-UHFFFAOYSA-N
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Description

The compound of interest, 7,7-dimethyl-7,8-dihydroquinoline-2,5(1H,6H)-dione, is a derivative of quinoline, which is a heterocyclic aromatic organic compound. This particular derivative is characterized by the presence of two methyl groups at the seventh position and a dione moiety at the second and fifth positions of the quinoline structure. The compound is related to various synthesized quinoline derivatives that have been studied for their chemical properties and potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of related quinoline derivatives has been reported through multi-step processes. For instance, 7-alkylamino-2-methylquinoline-5,8-diones were synthesized from 2,5-dimethoxyaniline using the Skraup reaction, followed by a series of reactions including demethylations, oxidative bromination, amination, and an unusual hydrobromic acid catalyzed debromination to yield the final products in good yields . Similarly, 1,4-diaryl-7,7-dimethyl-1,2,3,4,5,6,7,8-octahydroquinoline-2,5-diones were obtained by condensing 5-arylidene-2,2-dimethyl-1,3-dioxane-4,6-diones with 5,5-dimethyl-3-arylamino-2-cyclohexanones . These methods highlight the versatility of quinoline derivatives' synthesis, which may be applicable to the synthesis of 7,7-dimethyl-7,8-dihydroquinoline-2,5(1H,6H)-dione.

Molecular Structure Analysis

The molecular structure of quinoline derivatives has been characterized using various spectroscopic techniques. For example, the synthesized 1,4-diaryl-7,7-dimethyl-1,2,3,4,5,6,7,8-octahydroquinoline-2,5-diones were characterized by their IR, UV, and PMR spectra, which revealed the influence of the N-phenyl ring on the magnetic field of the protons at the 7- and 8-positions . Additionally, the crystal and molecular structure of a related compound, 7,7-dimethyl-2,3-di(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinoline, was determined through x-ray crystallography, providing insights into the three-dimensional arrangement of the atoms in the molecule .

Chemical Reactions Analysis

Quinoline derivatives undergo various chemical reactions that modify their structure and properties. The reaction of 2-dimethylaminomethylene-1,3-diones with dinucleophiles, such as amidines and guanidine, resulted in the formation of 5-acylpyrimidines and 7,8-dihydroquinazolin-5(6H)-ones, respectively . These reactions demonstrate the reactivity of the quinoline nucleus and its potential to form diverse heterocyclic compounds, which could be relevant for the chemical reactions of 7,7-dimethyl-7,8-dihydroquinoline-2,5(1H,6H)-dione.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. The presence of substituents, such as alkyl or aryl groups, can affect the compound's solubility, melting point, and reactivity. The spectroscopic characterization of these compounds provides valuable information about their electronic structure, which is crucial for understanding their reactivity and interactions with other molecules. The crystallographic analysis contributes to the knowledge of the solid-state properties, such as lattice energy and intermolecular forces, which are important for the compound's stability and potential applications .

Scientific Research Applications

Synthesis and Antitubercular Applications

A significant application of 7,7-dimethyl-7,8-dihydroquinoline-2,5(1H,6H)-dione is found in the synthesis of antitubercular agents. In a study by Kantevari et al. (2011), derivatives of this compound demonstrated promising antitubercular properties against Mycobacterium tuberculosis. This research highlights the utility of 7,7-dimethyl-7,8-dihydroquinoline-2,5(1H,6H)-dione in developing new antitubercular drugs (Kantevari et al., 2011).

Synthesis Methods

The compound has been involved in various synthesis methods. For instance, Sosnovskikh et al. (2008) reported a method for synthesizing partially hydrogenated quinolines from chromones, dimedone, and ammonium acetate, where derivatives of 7,7-dimethyl-7,8-dihydroquinoline-2,5(1H,6H)-dione were produced (Sosnovskikh, Irgashev, & Demkovich, 2008). Additionally, Zhong et al. (2008) synthesized analogs of this compound via the Morita-Baylis-Hillman reaction, demonstrating its versatility in chemical synthesis (Zhong, Lin, Chen, & Su, 2008).

Structural and Tautomeric Studies

The compound's structure and tautomeric forms have been studied, offering insights into its chemical behavior. Bartolomei et al. (1995) conducted an ab initio study on the tautomeric forms of similar quinolinediones, providing valuable information on the stability of different tautomers (Bartolomei, Cignitti, Ramusino, & Manna, 1995).

Crystallographic Investigations

Crystal and molecular structures of derivatives of 7,7-dimethyl-7,8-dihydroquinoline-2,5(1H,6H)-dione have been analyzed. Kharchenko et al. (1987) conducted an x-ray crystallographic investigation of a related compound, which helps understand the structural aspects of these molecules (Kharchenko, Markova, Struchkov, Espenbetov, Kazarinova, & Komyagin, 1987).

properties

IUPAC Name

7,7-dimethyl-6,8-dihydro-1H-quinoline-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-11(2)5-8-7(9(13)6-11)3-4-10(14)12-8/h3-4H,5-6H2,1-2H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSJBKGDLBXMVBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C=CC(=O)N2)C(=O)C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20542750
Record name 7,7-Dimethyl-7,8-dihydroquinoline-2,5(1H,6H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20542750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7,7-dimethyl-7,8-dihydroquinoline-2,5(1H,6H)-dione

CAS RN

55119-00-1
Record name 7,7-Dimethyl-7,8-dihydro-1H,6H-quinoline-2,5-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55119-00-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7,7-Dimethyl-7,8-dihydroquinoline-2,5(1H,6H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20542750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In analogy to (Pettit, G. R.; Fleming, W. C.; Paull, K. D. J. Org. Chem. 1968, 33 (3) 1089-1092), 3-amino-5,5-dimethylcyclohex-2-en-1-one was reacted with ethyl propio-late to give the title compound as a light brown solid in 78.5% yield.
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78.5%

Synthesis routes and methods II

Procedure details

In analogy to (Pettit, G. R.; Fleming, W. C.; Paull, K. D. J. Org. Chem. 1968, 33 (3) 1089-1092.), 3-amino-5,5-dimethylcyclohex-2-en-1-one was reacted with ethyl propio-late to give the title compound as a light brown solid in 78.5% yield.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7,7-dimethyl-7,8-dihydroquinoline-2,5(1H,6H)-dione
Reactant of Route 2
7,7-dimethyl-7,8-dihydroquinoline-2,5(1H,6H)-dione
Reactant of Route 3
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Reactant of Route 4
7,7-dimethyl-7,8-dihydroquinoline-2,5(1H,6H)-dione
Reactant of Route 5
7,7-dimethyl-7,8-dihydroquinoline-2,5(1H,6H)-dione
Reactant of Route 6
7,7-dimethyl-7,8-dihydroquinoline-2,5(1H,6H)-dione

Citations

For This Compound
3
Citations
JM Rohde, S Karavadhi, R Pragani, L Liu… - Journal of medicinal …, 2021 - ACS Publications
Neomorphic mutations in isocitrate dehydrogenase 1 (IDH1) are oncogenic for a number of malignancies, primarily low-grade gliomas and acute myeloid leukemia. We report a …
Number of citations: 10 pubs.acs.org
DA Rudenko, SN Shurov, YG Stepanyan - Chemistry of Heterocyclic …, 2011 - Springer
3-Amino-5,5-dimethylcyclohex-2-enone in the synthesis of heterocyclic compounds (review) | SpringerLink Skip to main content Advertisement SpringerLink Search Go to cart Search …
Number of citations: 7 link.springer.com
L Mosti, P Fossa, G Menozzi, L Trincavelli… - Medicinal Chemistry …, 2008 - Springer
In the last few years, much effort has been directed towards the synthesis of selective adenosine receptor (AR) antagonists since they are attractive tools for pharmacological …
Number of citations: 2 link.springer.com

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